![molecular formula C17H12N4S B14143464 2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline CAS No. 3806-87-9](/img/structure/B14143464.png)
2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline is a heterocyclic compound that combines the structural features of quinoline and benzothiazole These two moieties are known for their significant biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline typically involves the condensation of 2-hydrazinobenzothiazole with quinoline-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents such as chloroform or dichloromethane, with catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the quinoline or benzothiazole rings.
Applications De Recherche Scientifique
2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of sensors and analytical devices for detecting metal ions and other analytes.
Mécanisme D'action
The mechanism of action of 2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]pyridine
- 2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]isoquinoline
- 2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]naphthalene
Uniqueness
2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline is unique due to its specific combination of quinoline and benzothiazole moieties, which confer distinct electronic and steric properties. This uniqueness allows it to exhibit a broad range of biological activities and makes it a versatile scaffold for the development of new therapeutic agents and materials.
Propriétés
Numéro CAS |
3806-87-9 |
|---|---|
Formule moléculaire |
C17H12N4S |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
N-[(E)-quinolin-2-ylmethylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C17H12N4S/c1-2-6-14-12(5-1)9-10-13(19-14)11-18-21-17-20-15-7-3-4-8-16(15)22-17/h1-11H,(H,20,21)/b18-11+ |
Clé InChI |
HNQNIPBLYYZXEC-WOJGMQOQSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC3=NC4=CC=CC=C4S3 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C=NNC3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B14143395.png)
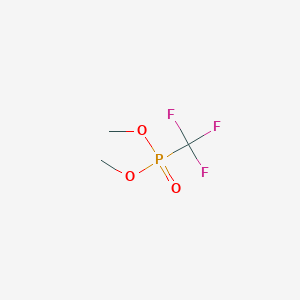
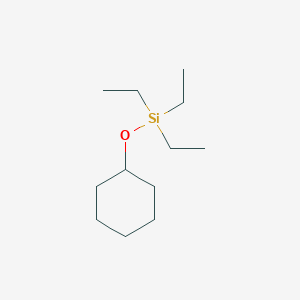
![5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine](/img/structure/B14143405.png)
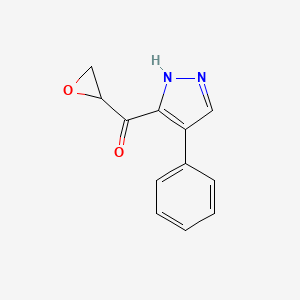
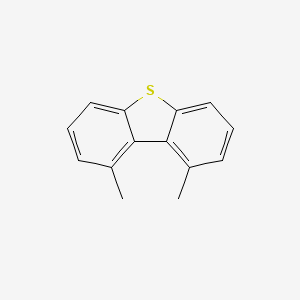



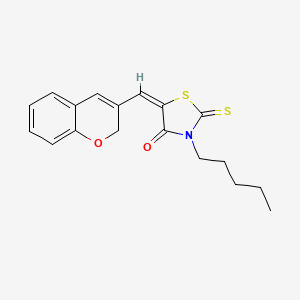
![2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide](/img/structure/B14143450.png)
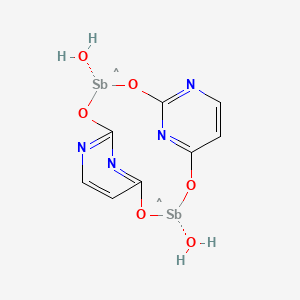
![12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14143457.png)
